Yohimbine hydrochloride Yohimbine hydrochloride A plant alkaloid with alpha-2-adrenergic blocking activity. Yohimbine has been used as a mydriatic and in the treatment of ERECTILE DYSFUNCTION.
See also: Yohimbine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 65-19-0
VCID: VC0547607
InChI: InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H
SMILES: COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Molecular Formula: C21H27ClN2O3
Molecular Weight: 390.9 g/mol

Yohimbine hydrochloride

CAS No.: 65-19-0

Cat. No.: VC0547607

Molecular Formula: C21H27ClN2O3

Molecular Weight: 390.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Yohimbine hydrochloride - 65-19-0

Specification

CAS No. 65-19-0
Molecular Formula C21H27ClN2O3
Molecular Weight 390.9 g/mol
IUPAC Name methyl 18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride
Standard InChI InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H
Standard InChI Key PIPZGJSEDRMUAW-UHFFFAOYSA-N
Isomeric SMILES COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
SMILES COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Canonical SMILES COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Appearance White to light yellow solid powder

Introduction

Chemical and Physical Properties of Yohimbine Hydrochloride

Yohimbine hydrochloride (C₂₁H₂₆N₂O₃·HCl) is the salt form of yohimbine, an α₂-adrenergic receptor antagonist derived from the bark of Pausinystalia johimbe and Aspidosperma quebracho-blanco trees . Its molecular structure features an indole nucleus fused with a quinoline moiety, contributing to its selective receptor-binding properties . Key physicochemical characteristics include:

PropertyValueSource
Molecular Weight390.91 g/mol
Bioavailability7–86% (mean 33%)
Elimination Half-Life0.25–2.5 hours
UV Absorption (λₘₐₓ)279–282 nm in ethanol
SolubilityFreely soluble in water

The compound exhibits first-order degradation kinetics at neutral pH, forming yohimbine acid as the primary metabolite . Stability studies support its use in transdermal formulations, though oral administration remains the most common route .

Pharmacological Mechanism and Receptor Interactions

Yohimbine hydrochloride exerts its effects through preferential antagonism of α₂-adrenergic receptors (ARs), with binding affinities ordered as follows:

Receptor SubtypeBinding Affinity (nM)Physiological Effect
α₂C-AR0.88Central sympathetic activation
α₂A-AR1.4Norepinephrine release modulation
α₂B-AR7.1Peripheral vascular effects

Data sourced from

This receptor selectivity increases synaptic norepinephrine concentrations by 150–300% through presynaptic inhibition . Secondary interactions with serotonin (5HT-1A/1B) and dopamine (D2/D3) receptors contribute to its anxiolytic and pro-sexual effects . The compound also demonstrates endothelin-like activity, enhancing nitric oxide synthase expression in penile tissue .

Clinical Applications in Erectile Dysfunction

Efficacy Data from Controlled Trials

A meta-analysis of eight randomized controlled trials (n=543 participants) demonstrated significant improvement in erectile function with yohimbine hydrochloride versus placebo (OR=2.87, 95% CI 1.94–4.25) . Key findings include:

  • Dose-Response Relationship: 10.8 mg/day (divided doses) produced 100% erectile response in responders vs. 62% in non-responders .

  • Onset of Action: Therapeutic effects observed within 2–3 weeks of continuous use .

  • Long-Term Outcomes: 71% response rate sustained at 8 weeks vs. 45% for placebo (p<0.01) .

Adverse EffectIncidence (%)Severity
Hypertension18Mild-Moderate
Anxiety15Dose-Dependent
Palpitations12Transient
Gastrointestinal9Self-Limiting

Serious events like hypertensive crisis (0.9%) and agranulocytosis (0.2%) are rare but necessitate monitoring in high-risk populations .

Emerging Therapeutic Applications

Cardiovascular Indications

Preclinical studies suggest benefits in myocardial dysfunction through:

  • 40% reduction in ischemic-reperfusion injury in murine models

  • Improved cardiac output via β₁-adrenergic potentiation

Neuropharmacological Effects

Emerging evidence highlights:

  • Reversal of opioid-induced sedation in veterinary medicine

  • Potential anxiolytic effects through 5HT-1A modulation

Comparative Analysis with PDE5 Inhibitors

While largely superseded by sildenafil and tadalafil, yohimbine hydrochloride maintains clinical relevance in specific populations:

ParameterYohimbine HClPDE5 Inhibitors
Onset (Oral)60–90 minutes30–60 minutes
Duration4–6 hours4–36 hours
Hypotension Risk3–8%12–18%
Psychogenic EDPreferredLess Effective

Data synthesized from

Regulatory Status and Prescribing Trends

Global regulatory positions reflect divergent risk-benefit assessments:

RegionStatusPrescription Rate (2025)
GermanyApproved (since 1978)2.1/100,000
CanadaApproved (since 1951)1.8/100,000
United StatesDiscontinued0.4/100,000

The U.S. FDA removed yohimbine hydrochloride from approved drug lists in 2023 due to variability in commercial preparations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator